Application: DecaBDE is used as an additive flame retardant in polymers.
Method: In the study, BDE-209, dissolved in tetrahydrofuran (THF), methanol, or combinations of methanol/water, was exposed to UV light for 100 or 200 min.
Results: The products formed were hexaBDEs to nonaBDEs, monoBDFs to pentaBDFs, and methoxylated tetraBDFs to pentaBDFs. BDE-202 (2,2′,3,3′,5,5′,6,6′-octabromodiphenyl ether) is identified as a marker of BDE-209 photolysis.
Application: Octabromodiphenyl ether (OctaBDE) is used as a flame retardant in consumer products
Method: OctaBDE is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment, mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate and polyamides.
2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a highly brominated compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). This compound is primarily utilized as a flame retardant in various consumer products, including textiles, electronics, and plastics. Its high bromine content significantly enhances its effectiveness in preventing fire hazards. The molecular formula of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether is , and it has a molecular weight of approximately 801.38 g/mol. The compound exhibits a melting point range of 206-210°C and is slightly soluble in solvents such as dimethyl sulfoxide and tetrahydrofuran .
BDE-205 is considered a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Research suggests potential health hazards, including:
These reactions are significant for understanding the environmental fate and potential degradation pathways of this compound.
Research has indicated that 2,3,3',4,4',5,5',6-Octabromodiphenyl ether exhibits potential endocrine-disrupting properties. Studies suggest that exposure to this compound may impact hormonal functions and reproductive health in various organisms. Additionally, it has been investigated for its toxicological effects on human health, raising concerns about its persistence in the environment and bioaccumulation in living organisms .
The synthesis of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is carried out under controlled conditions using bromine and a catalyst such as iron or aluminum bromide. Industrial production methods focus on large-scale bromination processes that ensure the selective bromination of specific positions on the diphenyl ether molecule. The final product is often purified through crystallization or distillation to achieve the desired purity level .
The unique aspect of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether lies in its high degree of bromination which enhances its flame-retardant properties while also raising concerns regarding its environmental persistence and biological activity compared to other similar compounds .
Studies on the interactions of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether with biological systems have revealed potential concerns regarding its environmental impact and toxicity. Research has focused on how this compound interacts with endocrine systems and its effects on cellular mechanisms in various organisms. The findings highlight the need for further investigation into its long-term effects on health and ecosystems .
Several compounds share structural similarities with 2,3,3',4,4',5,5',6-Octabromodiphenyl ether. These include:
Compound Name | Bromine Atoms |
XLogP3 9
UNII
IC12H1GS4R
Other CAS
446255-56-7
Wikipedia
2,3,3',4,4',5,5',6-octabromodiphenyl ether
Dates
Modify: 2023-08-15
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